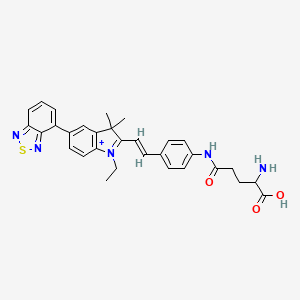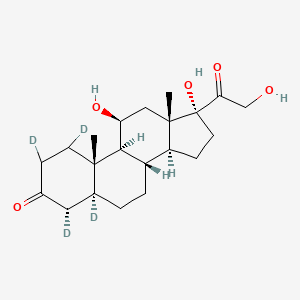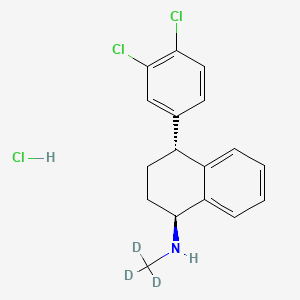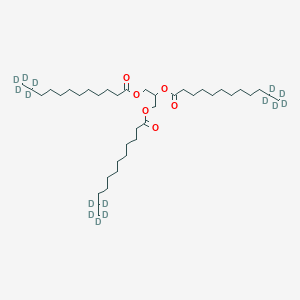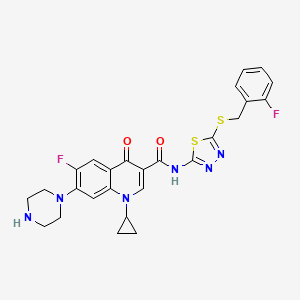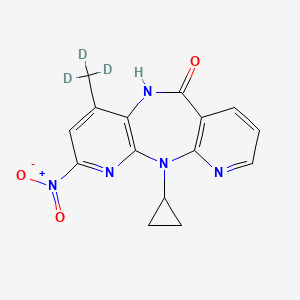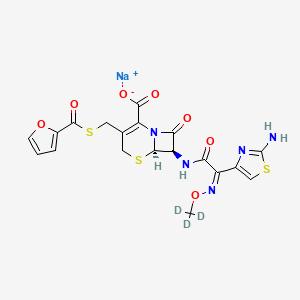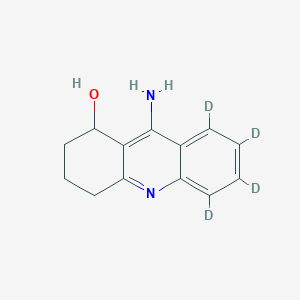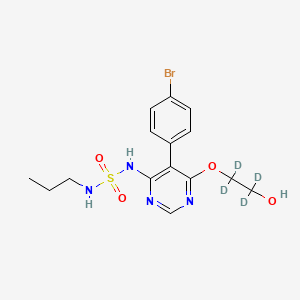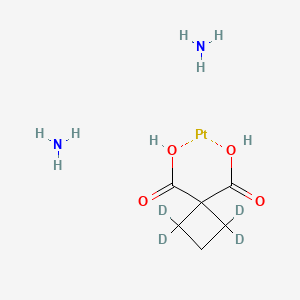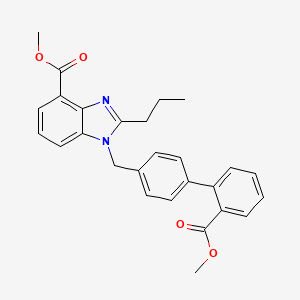
PPAR|A agonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPAR|A agonist 6 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammation. This compound is used in various therapeutic applications, particularly in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PPAR|A agonist 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
PPAR|A agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PPARα agonists and their interactions with other molecules.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in various biological systems.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα
Wirkmechanismus
PPAR|A agonist 6 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the activation or repression of target genes involved in lipid metabolism, energy homeostasis, and inflammation. The molecular targets and pathways involved include the regulation of fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
PPAR|A agonist 6 can be compared with other similar compounds, such as:
Clofibrate: A fibrate drug that also targets PPARα and is used to treat dyslipidemia.
Gemfibrozil: Another fibrate drug with similar mechanisms of action and therapeutic applications.
Fenofibrate: A widely used PPARα agonist for the treatment of hyperlipidemia.
Bezafibrate: A dual PPARα/γ agonist with broader therapeutic applications
This compound is unique in its specific binding affinity and selectivity for PPARα, which may result in distinct pharmacological profiles and therapeutic outcomes compared to other PPAR agonists .
Eigenschaften
Molekularformel |
C27H26N2O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3 |
InChI-Schlüssel |
JAKJDNODIONCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


